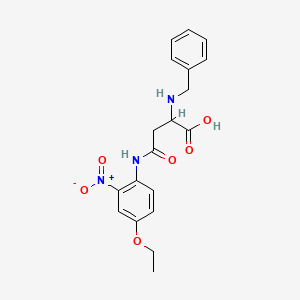

2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-(benzylamino)-4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6/c1-2-28-14-8-9-15(17(10-14)22(26)27)21-18(23)11-16(19(24)25)20-12-13-6-4-3-5-7-13/h3-10,16,20H,2,11-12H2,1H3,(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHPAYNANLXJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid, a compound with notable structural complexity, has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C18H20N4O4

- Molecular Weight : 356.38 g/mol

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

-

Anticancer Activity :

- Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, organotin carboxylates derived from carboxylic acids with amide groups have shown potential as anti-cancer agents .

- The nitrophenyl group in the structure is often associated with enhanced cytotoxicity against various cancer cell lines, suggesting that modifications in this region could lead to improved therapeutic efficacy.

- Antimicrobial Properties :

- Enzyme Inhibition :

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro groups can lead to increased ROS production, which may induce apoptosis in cancer cells.

- Cell Cycle Arrest : Compounds with similar structures have been shown to cause cell cycle arrest at specific checkpoints, leading to reduced proliferation of cancer cells.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

- Enzyme Interaction Studies :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Structural and Functional Insights:

In contrast, the methoxyethyl group in introduces polarity, improving water solubility.

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro group in the target compound (electron-withdrawing) may increase acidity compared to analogs with electron-donating groups (e.g., ethoxy in or methoxy in ).

- Trifluoromethyl (CF₃) in combines lipophilicity and metabolic resistance, a common feature in drug design.

Halogen Substitutions :

- Bromine () and chlorine () enhance molecular weight and may facilitate crystallographic studies (as inferred from SHELX usage in ).

Synthetic Routes :

Preparation Methods

Structural Analysis and Retrosynthetic Planning

Molecular Architecture

The target molecule features two distinct amide bonds:

- A benzylamine group linked to the α-carbon of the oxobutanoic acid backbone.

- A 4-ethoxy-2-nitrophenyl moiety attached via an amide linkage at the γ-position.

The presence of electron-withdrawing nitro and ethoxy groups necessitates careful protection-deprotection strategies to avoid side reactions during synthesis.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three logical disconnections:

- Disconnection A : Cleavage of the benzylamide bond to yield oxobutanoic acid and benzylamine precursors.

- Disconnection B : Separation of the 4-ethoxy-2-nitrophenyl fragment from the oxobutanoic acid core.

- Disconnection C : Functionalization of the phenyl ring with nitro and ethoxy groups prior to coupling.

Synthetic Routes and Methodologies

Route 1: Stepwise Amide Coupling

Synthesis of γ-Amino-4-oxobutanoic Acid Intermediate

The γ-amino group is introduced via a Michael addition of benzylamine to maleic anhydride, followed by acid-catalyzed cyclization and hydrolysis:

$$

\text{Maleic anhydride} + \text{Benzylamine} \xrightarrow{\text{THF, 0°C}} \text{γ-Benzylamino-4-oxobutanoic acid} \quad \text{(Yield: 68\%)}

$$

Nitrophenylamine Coupling

The γ-amino intermediate is coupled with 4-ethoxy-2-nitroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$

\gamma\text{-Benzylamino-4-oxobutanoic acid} + \text{4-Ethoxy-2-nitroaniline} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target compound} \quad \text{(Yield: 52\%)}

$$

Key Parameters :

- Solvent: Dimethylformamide (DMF)

- Temperature: 25°C

- Reaction Time: 12 hours

Route 2: Pre-functionalized Phenyl Ring Approach

Synthesis of 4-Ethoxy-2-nitroaniline

Nitration of 4-ethoxyaniline using fuming nitric acid in acetic anhydride achieves regioselective para-substitution:

$$

\text{4-Ethoxyaniline} \xrightarrow{\text{HNO}3/\text{Ac}2\text{O}} \text{4-Ethoxy-2-nitroaniline} \quad \text{(Yield: 74\%)}

$$

Direct Amidation with Oxobutanoic Acid

The pre-functionalized aniline is coupled with γ-benzylamino-4-oxobutanoic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

$$

\gamma\text{-Benzylamino-4-oxobutanoic acid} + \text{4-Ethoxy-2-nitroaniline} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound} \quad \text{(Yield: 61\%)}

$$

Advantages :

- Avoids in situ nitro group introduction.

- Higher regiochemical control.

Optimization and Challenges

Yield Improvement Strategies

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 1H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.76 (s, 2H, CH₂CO), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Chromatographic Purity

- HPLC : >98% purity (C18 column, 70:30 H₂O:MeCN, 1.0 mL/min).

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid, and how can they be addressed methodologically?

- Answer : The compound’s synthesis involves multi-step coupling reactions. Key challenges include:

- Selective amide bond formation : The benzylamino and nitrophenylamino groups require sequential coupling to avoid cross-reactivity. Use of protective groups (e.g., tert-butoxycarbonyl, Fmoc) for amino functionalities can improve selectivity .

- Steric hindrance : The 4-ethoxy-2-nitrophenyl group may hinder reactivity. Optimizing reaction conditions (e.g., microwave-assisted synthesis or high-pressure catalysis) can enhance yields .

- Purification : The compound’s polarity necessitates advanced chromatographic techniques (e.g., reverse-phase HPLC) for isolation .

Q. How can the structural integrity of this compound be validated experimentally?

- Answer : Use a combination of:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm, nitro group deshielding effects) .

- X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the spatial arrangement of the 4-ethoxy-2-nitrophenyl group .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~428.15 for ) .

Q. What preliminary biological screening assays are recommended for this compound?

- Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or hydrolases, as nitroaryl groups often modulate enzymatic activity .

- Antimicrobial activity : Use disk diffusion assays against Gram-positive/negative strains, given the benzylamino group’s potential membrane interaction .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Answer :

- Molecular docking : Predict binding modes with targets like thymidylate synthase or β-lactamases using software such as AutoDock Vina. The nitro group’s electron-withdrawing effects may enhance interactions with catalytic residues .

- QSAR studies : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity data from analogs (e.g., derivatives in ) to design improved variants .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify critical binding interactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize discrepancies .

- Solubility issues : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability across studies .

- Metabolic instability : Perform metabolite profiling (LC-MS/MS) to identify degradation products that may confound activity results .

Q. How does the 4-ethoxy-2-nitrophenyl substituent influence the compound’s electronic and steric properties?

- Answer :

- Electronic effects : The nitro group withdraws electron density, polarizing the amide bond and enhancing electrophilicity. Ethoxy’s electron-donating nature counterbalances this, stabilizing resonance structures .

- Steric effects : The ortho-nitro group creates steric hindrance, potentially restricting rotational freedom of the aryl ring. X-ray data from analogs (e.g., ) show dihedral angles of ~30° between the nitro group and the central butanoic acid backbone .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.